1-Cinnamylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

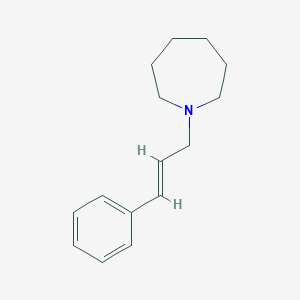

1-Cinnamylazepane is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by the presence of an azepane ring substituted with a cinnamyl group

Preparation Methods

The synthesis of 1-Cinnamylazepane typically involves the reaction of azepane with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Cinnamylazepane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cinnamyl group to a saturated alkyl chain.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cinnamylazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to central nervous system receptors, modulating neurotransmitter activity and exerting anxiolytic or analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems.

Comparison with Similar Compounds

1-Cinnamylazepane can be compared with other similar compounds such as:

1,4-Diazepane: This compound has a similar azepane ring structure but with two nitrogen atoms.

1,4-Oxazepane: This compound contains an oxygen atom in the ring and is used in the synthesis of heterocyclic compounds with potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cinnamyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-Cinnamylazepane is a compound derived from the structural framework of azepane, a seven-membered nitrogen-containing ring, combined with a cinnamyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes:

- Cinnamyl Group : A phenylpropene derivative that is known for its various biological activities.

- Azepane Ring : A saturated nitrogen-containing ring that may contribute to the compound's pharmacological properties.

The molecular formula for this compound is C13H15N.

Antimicrobial Activity

Research indicates that compounds related to cinnamic acid derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

The anticancer activity of cinnamic acid derivatives is well-documented. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and enhancement of drug sensitivity in resistant cancer cells . The potential of this compound in cancer therapy remains an area for future research.

In Vitro Studies

Recent studies have synthesized various analogs of cinnamic acid and tested their biological activities. For example, a series of N-arylcinnamanilides demonstrated significant anti-inflammatory activity and low cytotoxicity at therapeutic concentrations . While direct studies on this compound are scarce, these findings highlight the promising nature of related compounds.

ADMET Properties

In silico studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar compounds suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity. Although specific data for this compound are not available, understanding these properties is crucial for predicting its pharmacokinetic behavior .

Summary Table of Biological Activities

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]azepane |

InChI |

InChI=1S/C15H21N/c1-2-7-13-16(12-6-1)14-8-11-15-9-4-3-5-10-15/h3-5,8-11H,1-2,6-7,12-14H2/b11-8+ |

InChI Key |

ACLWQZLLZUBDMJ-DHZHZOJOSA-N |

Isomeric SMILES |

C1CCCN(CC1)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CCCN(CC1)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.